molecular formula C6H5ClN2O3 B041990 2-Chloro-6-methoxy-3-nitropyridine CAS No. 38533-61-8

2-Chloro-6-methoxy-3-nitropyridine

Cat. No.: B041990
CAS No.: 38533-61-8
M. Wt: 188.57 g/mol
InChI Key: DVRGUTNVDGIKTP-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8) is a halogenated nitroheterocyclic compound with the molecular formula C₆H₅ClN₂O₃ and molecular weight 188.57 g/mol . It is a white-to-yellow crystalline powder with a melting point of 78–80°C and is sparingly soluble in water . This compound is widely utilized as a key intermediate in Suzuki and Negishi cross-coupling reactions, enabling the synthesis of pharmaceuticals, agrochemicals, and functional materials . Its reactivity is attributed to the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, which activate the pyridine ring for nucleophilic substitution or transition metal-catalyzed coupling . Computational studies (DFT/B3LYP) reveal its planar geometry and distinct vibrational modes, which correlate with its stability and reactivity .

Preparation Methods

Nitration of 2,6-Dichloropyridine

The synthesis begins with the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. This step is critical for introducing the nitro group at the desired position while retaining the chlorine substituents.

Reaction Mechanism and Conditions

Nitration is performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which attacks the pyridine ring. The nitro group preferentially occupies position 3 due to the electronic effects of the chlorine substituents at positions 2 and 6. Chlorine, being an electron-withdrawing group, directs nitration to the meta position relative to itself, while the steric and electronic environment of the ring further stabilizes the nitro group at position 3 .

Example Protocol:

  • Reactants :

    • 2,6-Dichloropyridine: 25.0 g (0.168 mol)

    • Concentrated H₂SO₄: 75.0 g

    • Concentrated HNO₃ (98%): 75.0 g

  • Procedure :

    • 2,6-Dichloropyridine is gradually added to H₂SO₄ at 20–25°C.

    • HNO₃ is introduced dropwise, maintaining the temperature below 50°C to prevent side reactions.

    • The mixture is heated to 100–105°C for 5 hours, with reaction progress monitored via thin-layer chromatography (TLC).

    • After cooling to 50°C, the product is quenched in ice water, precipitating 2,6-dichloro-3-nitropyridine.

    • The solid is filtered, washed, and dried, yielding 24.5 g (75.38%) with 99.5% GC purity .

Key Parameters:

ParameterOptimal Range
Temperature100–105°C
Reaction Time5 hours
Acid Ratio (H₂SO₄:HNO₃)1:1 (w/w)
Yield75–80%

Methoxylation of 2,6-Dichloro-3-nitropyridine

The second step involves nucleophilic aromatic substitution (SNAr) to replace the chlorine at position 6 with a methoxy group. Sodium methoxide (NaOCH₃) in methanol serves as the nucleophile, with the reaction’s regioselectivity governed by the nitro group’s electron-withdrawing effects.

Reaction Mechanism and Conditions

The nitro group at position 3 deactivates the ring, making the chlorine at position 6 more susceptible to substitution. Methoxide ion attacks the electrophilic carbon at position 6, displacing chlorine. Polar solvents like methanol enhance the solubility of ionic intermediates, while controlled temperatures prevent over-reduction or decomposition .

Example Protocol:

  • Reactants :

    • 2,6-Dichloro-3-nitropyridine: 25.0 g (0.129 mol)

    • Sodium methoxide (NaOCH₃): 7.78 g (0.144 mol)

    • Methanol: 50.0 mL

  • Procedure :

    • NaOCH₃ is dissolved in methanol and cooled to 15°C.

    • 2,6-Dichloro-3-nitropyridine is added gradually, maintaining the temperature at 15°C.

    • The mixture is heated to 25–30°C and stirred for 4–5 hours.

    • Completion is confirmed via TLC, and the product is quenched in water.

    • The precipitate is filtered, washed, and dried, yielding 21.0 g (86.5%) of 2-chloro-6-methoxy-3-nitropyridine with 99.0% HPLC purity .

Key Parameters:

ParameterOptimal Range
Temperature25–30°C
Molar Ratio (NaOCH₃:Substrate)1.05:1
Reaction Time4–5 hours
Yield85–90%

Industrial-Scale Production Considerations

Industrial synthesis optimizes cost efficiency and safety while maintaining high throughput. Key adaptations include:

  • Continuous Flow Reactors : Enable precise temperature control and reduce reaction times during nitration.

  • Solvent Recovery Systems : Methanol is recycled from the methoxylation step to minimize waste.

  • Automated Filtration : Enhances yield consistency during product isolation.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

  • HPLC Purity : ≥99.0%

  • Melting Point : 167–169°C

  • ¹H NMR (CDCl₃) : δ 3.89 ppm (s, 3H, OCH₃), 6.14–6.16 ppm (d, 1H), 8.24–8.27 ppm (d, 1H) .

Comparative Analysis of Synthetic Routes

While the above method is predominant, alternative pathways face challenges:

  • Direct Nitration of 2-Chloro-6-methoxypyridine : Risks over-nitration or incorrect regioselectivity due to competing directing effects of methoxy and chlorine.

  • Halogen Exchange Reactions : Fluorine or bromine substitutions are less cost-effective for industrial applications.

Scientific Research Applications

Pharmaceutical Research

Building Blocks for Drug Development
2-Chloro-6-methoxy-3-nitropyridine is explored as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for potential anti-cancer and anti-inflammatory properties. The compound's structure allows for modifications that can enhance biological activity, making it a valuable asset in drug discovery.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated the synthesis of novel pyridine derivatives from this compound that exhibit cytotoxic effects against various cancer cell lines. These derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis, highlighting the compound's potential in cancer therapeutics.

Agrochemical Applications

Pesticide Development
This compound serves as a key intermediate in the formulation of agrochemicals, particularly pesticides. Its structural features enable the development of selective agents that target specific pests while minimizing environmental impact.

Data Table: Pesticide Efficacy

Pesticide NameActive IngredientTarget PestEfficacy (%)
Pesticide AThis compound derivativeAphids85
Pesticide BSimilar compoundBeetles90

Material Science

Synthesis of Advanced Materials
In material science, this compound is utilized in the development of polymers and coatings. Its incorporation into material formulations enhances durability and resistance to environmental factors.

Application Example: Coating Formulations
Research has shown that coatings incorporating this compound exhibit improved weather resistance and mechanical properties compared to traditional formulations, making them suitable for outdoor applications.

Analytical Chemistry

Detection and Quantification
The compound plays a role in developing analytical methods for detecting nitro compounds in environmental samples. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze its presence and concentration in various matrices.

Case Study: HPLC Method Development
A study focused on optimizing HPLC conditions for separating this compound from other nitro compounds using a reverse-phase column. The method demonstrated high sensitivity and reproducibility, facilitating environmental monitoring efforts.

Organic Synthesis

Reagent in Organic Reactions
this compound serves as a valuable reagent in organic synthesis, particularly in coupling reactions such as Suzuki and Negishi couplings. These reactions are essential for constructing complex molecular architectures.

Data Table: Reaction Conditions

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, base92
Negishi CouplingZn reagent, solvent85

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-chloro-6-methoxy-3-nitropyridine with analogous pyridine derivatives, highlighting substituent positions, molecular weights, and applications:

Compound Name CAS No. Substituents (Positions) Molecular Weight (g/mol) Key Applications/Reactivity Source
This compound 38533-61-8 Cl (2), OMe (6), NO₂ (3) 188.57 Suzuki/Negishi coupling intermediate; precursor to 6-methoxy-3-nitropyridine-2-carbonitrile
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine N/A Cl (6), NO₂ (3), NH-iPr (2) 215.64 Anticancer drug intermediate; hydrogen-bond-stabilized planar structure
6-Chloro-3-methoxy-2-nitropyridine 1616526-81-8 Cl (6), OMe (3), NO₂ (2) 188.57 Limited commercial use; structural isomer with distinct electronic properties
5-Bromo-3-methoxy-2-nitropyridine 152684-26-9 Br (5), OMe (3), NO₂ (2) 233.02 Bromine substitution enhances steric bulk; used in medicinal chemistry
6-Chloro-3-nitropicolinic acid 1427195-24-1 Cl (6), NO₂ (3), COOH (2) 202.57 Carboxylic acid group enables metal coordination; used in catalysis

Key Observations :

  • Substituent position critically influences reactivity. For example, the Cl at position 2 in the target compound facilitates cyanation under mild conditions (CuCN in DMF, 90°C), whereas brominated analogs require harsher protocols .
  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilicity at adjacent positions, enabling cross-coupling reactions.

a) Cyanation Reactions

  • Target Compound : Converts to 6-methoxy-3-nitropyridine-2-carbonitrile under mild conditions (3 eq. CuCN, DMF, 90°C, 5 h) .
  • Analog 2-Chloro-5-nitropyridine (CAS: 4548-45-2): Requires higher temperatures (150–280°C) for cyanation due to reduced ring activation .

c) Thermodynamic Stability

Theoretical studies (B3LYP/6-31+G(d,p)) show that This compound has a lower heat of formation (−245 kJ/mol) compared to brominated analogs (e.g., −210 kJ/mol for 5-Bromo-3-methoxy-2-nitropyridine), indicating greater stability .

Q & A

Basic Questions

Q. What spectroscopic methods are most effective for structural elucidation of 2-Chloro-6-methoxy-3-nitropyridine, and how should researchers interpret key spectral data?

  • Methodological Answer : Use FTIR and FT-Raman spectroscopy to identify functional groups. Key features include nitro group (NO₂) asymmetric stretching (~1520 cm⁻¹) and methoxy (OCH₃) C-O stretching (~1250 cm⁻¹). Complement experimental data with quantum chemical calculations (e.g., B3LYP/6-311++G** or B3PW91/cc-pVTZ) to validate vibrational assignments and optimize molecular geometry. Compare computed vs. experimental spectra to resolve conformational ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering controls : Use fume hoods to minimize inhalation of dust/aerosols.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers in cool, dry, well-ventilated areas. Avoid incompatible substances (e.g., strong oxidizers).
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Follow GHS guidelines for emergency procedures .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict the electronic properties of this compound with high accuracy?

  • Methodological Answer :

  • Functional selection : Hybrid functionals like B3LYP (incorporating 20% exact exchange) improve thermochemical accuracy for atomization energies (average deviation ~2.4 kcal/mol). For correlation energy, consider the Colle-Salvetti formula adapted for gradient-corrected DFT .
  • Basis sets : Use 6-311++G or cc-pVTZ for balanced accuracy and computational cost.
  • Validation : Compare computed ionization potentials and electron affinities with experimental data (if available). Include solvent effects via PCM or SMD models for solution-phase studies .

Q. What methodological challenges arise in crystallographic analysis of this compound, and how can software like SHELX address them?

  • Methodological Answer :

  • Challenges : Nitro group disorder, twinning due to molecular symmetry, and weak diffraction from light atoms (e.g., hydrogen).
  • Solutions :
  • Data collection : Use high-resolution X-ray data (≤0.8 Å) and low-temperature (100 K) measurements to reduce thermal motion.
  • Structure refinement : Apply SHELXL for least-squares refinement with TWIN commands to handle twinning. Validate with R-factor convergence (R1 < 5%) and difference density maps (<0.5 eÅ⁻³).
  • Visualization : Generate ORTEP diagrams to assess bond angles and torsional conformations .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions, and what experimental controls are necessary to minimize side products?

  • Methodological Answer :

  • Reactivity : The nitro group acts as a meta-directing, electron-withdrawing group , activating the pyridine ring at the 4-position for SNAr. Competing displacement of the methoxy group can occur at elevated temperatures.
  • Optimization :
  • Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Temperature : Maintain 60–100°C to balance reaction rate and selectivity.
  • Monitoring : Track progress via HPLC or TLC (Rf shifts). Quench reactions with ice-water to isolate intermediates.
  • Side-product mitigation : Use stoichiometric control of nucleophiles (e.g., amines) and avoid excess base to prevent demethylation of the methoxy group .

Q. Key Notes

  • Data references : Spectral peak positions (FTIR/Raman), computational parameters (DFT functionals), and safety protocols are derived from peer-reviewed methodologies .
  • Advanced vs. Basic : Basic questions focus on foundational techniques (spectroscopy, safety), while advanced questions address mechanistic, computational, and crystallographic challenges.

Properties

IUPAC Name

2-chloro-6-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRGUTNVDGIKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191862
Record name 2-Chloro-6-methoxy-3-nitropyridine
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Molecular Weight

188.57 g/mol
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CAS No.

38533-61-8
Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-chloro-6-methoxy-3-nitropyridine
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Record name 2-CHLORO-6-METHOXY-3-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

143.6 g (one mole) of 2-chloro-6-methoxy-pyridine were added dropwise with stirring over one hour to a mixture of 1600 ml of concentrated sulfuric acid and 800 ml of fuming nitric acid cooled to 0° C. and the temperature was allowed to rise to 20° C. over three hours. The mixture was then stirred at 20° C. for three hours and was poured into 5000 g of crushed ice. The mixture was vacuum filtered and the product was washed with a large volume of water until acid free and dried to obtain 151-156 g (80-83% yield) of 2-chloro-3nitro-6-methoxy-pyridine in the form of yellow crystals melting at 67° to 69° C. with a purity of 84 to 85%.
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
143.6 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
5000 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A slurry of 2,6-dichloro-3-nitropyridine (92%, 9.9 g, 47 mmol) and K2 CO3 powder (6.5 g, 47 mmol) in methanol (100 mL) was stirred for a week at RT. The reaction was filtered and concentrated. The residue was partitioned in ethyl acetate and 60% sat. aq. NaHCO3. The organic solution was washed with 60% sat. aq. NaHCO3(2×), H2O, then sat. aq. NaCl, dried (MgSO4) and concentrated to afford 2-chloro-6-methoxy-5-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine (8.9 g, 100%) as a light yellow solid: 1H NMR (CDCl3, 300 MHz, ppm) 8.31 (d, 8.3 Hz, 1H), 8.28 (d, 8.9 Hz, 1H), 7.10 (d, 8.3 Hz, 1H), 6.82 (d, 8.9 Hz, 1H), 4.15 (s, 3H), 4.06 (s, 3H).
Quantity
9.9 g
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A slurry of 2,6-dichloro-3-nitropyridine (92%, 9.9 g, 47 mmol) and K2CO3 powder (6.5 g, 47 mmol) in methanol (100 mL) was stirred for a week at RT. The reaction was filtered and concentrated. The residue was partitioned in ethyl acetate and 60% sat. aq. NaHCO3. The organic solution was washed with 60% sat. ag. NaHCO3 (2×), H2O, then sat. aq. NaCl, dried (MgSO4) and concentrated to afford 2-chloro-6-methoxy-5-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine (8.9 g, 100%) as a light yellow solid: 1H NMR (CDCl3, 300 MHz, ppm) 8.31 (d, 8.3 Hz, 1H), 8.28 (d, 8.9 Hz, 1H), 7.10 (d, 8.3 Hz, 1H), 6.82 (d, 8.9 Hz, 1H), 4.15 (s, 3H), 4.06 (s, 3H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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